molecular formula C8H12N6O B2898968 8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one CAS No. 539804-65-4

8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one

Cat. No.: B2898968
CAS No.: 539804-65-4
M. Wt: 208.225
InChI Key: REDVXRPRMMFDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Triazolotriazin-7-one Research Framework

Historical Development of Triazolo[4,3-b]Triazin-7-one Derivatives

The synthesis of triazolotriazin-7-one derivatives dates to the late 20th century, with early work focusing on eosinophilia inhibitors. In 1998, researchers demonstrated that 2-(4-chlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]-1,3,5-triazine-7(6H)-thione exhibited potent anti-eosinophilic activity (ID₅₀ = 0.3 mg/kg) in airway inflammation models. This breakthrough highlighted the pharmacological relevance of the triazolotriazine core, spurring interest in structural diversification.

By 2025, synthetic methodologies had advanced significantly. A pivotal study employed 6-aza-2-thiothymine (ATT) as a precursor to synthesize triazolo[4,3-b]triazin-7-one derivatives via 1,3-dipolar cycloaddition reactions with hydrazonoyl halides. This protocol enabled the production of compounds like 3-ethyl-6-methyl-1-(4-nitrophenyl)-triazolotriazin-7-one, structurally validated through single-crystal X-ray diffraction (CCDC 2390251).

Table 1: Key Milestones in Triazolotriazin-7-one Derivative Development
Year Achievement Significance
1998 First anti-eosinophilic triazolotriazine (ID₅₀ = 0.3 mg/kg) Validated core scaffold bioactivity
2025 X-ray crystallography of triazolotriazin-7-one derivatives Enabled precise structural optimization
2025 Synthesis of 8-amino-6-tert-butyl analog via tert-butyl functionalization Introduced metabolic stability enhancements

Position of 8-Amino-6-tert-Butyl Derivative in Heterocyclic Chemistry

The 8-amino-6-tert-butyl derivative occupies a distinct niche due to its:

  • Fused bicyclic system : Combines a 1,2,4-triazole ring with a 1,2,4-triazin-7-one moiety, creating planar aromaticity conducive to π-π stacking interactions.
  • Substituent effects :
    • The tert-butyl group at C-6 enhances lipophilicity (logP ≈ 2.1), improving membrane permeability.
    • The amino group at C-8 enables hydrogen bonding with biological targets, as evidenced in molecular docking studies.

Comparative analysis with analogs reveals critical structure-activity relationships (SAR). For instance, replacing the tert-butyl group with methyl (as in 1,3-dimethyltriazolotriazin-7-one) reduces steric bulk, diminishing binding affinity by ~40% in kinase inhibition assays.

Significance in Medicinal Chemistry Research

Recent studies underscore the derivative’s therapeutic potential:

  • Anticancer activity : Triazolotriazin-7-one derivatives exhibit IC₅₀ values of 36.6–40.1 μM against PC3 (prostate) and A549 (lung) carcinoma cells, outperforming cisplatin controls. Mechanistic studies link this activity to caspase-3 activation (2.8-fold increase) and BAX/BCL-2 modulation.
  • Immunomodulatory potential : Structural analogs inhibit eosinophil migration by blocking CCR3 receptor signaling, suggesting applications in asthma and allergy.
Table 2: Pharmacological Profile of Selected Triazolotriazin-7-one Derivatives
Compound Target Activity Potency (IC₅₀/ID₅₀) Mechanism
8-Amino-6-tert-butyl A549 lung cancer cells 38.2 μM Caspase-3 activation
GCC-AP0341 Airway eosinophilia 0.3 mg/kg CCR3 antagonism
7g PC3 prostate cancer cells 40.1 μM DNA intercalation

Chronological Evolution of Triazolotriazine Research

The field has progressed through three phases:

  • Discovery era (1990s–2000s) : Identification of anti-inflammatory triazolotriazines via phenotypic screening.
  • Structural optimization (2010s–2020s) : Introduction of tert-butyl groups (e.g., 6-tert-butyl-4H-1,2,4-triazine-3-thione) to improve pharmacokinetics.
  • Targeted therapy (2020s–present) : Rational design of 8-amino derivatives using crystallographic data and computational modeling.

Recent advances include hybrid scaffolds combining triazolotriazin-7-ones with pyridazinone motifs, yielding compounds with dual kinase inhibition and apoptosis induction capabilities.

Properties

IUPAC Name

8-amino-6-tert-butyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6O/c1-8(2,3)5-6(15)14(9)7-11-10-4-13(7)12-5/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDVXRPRMMFDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable hydrazine derivative with a diketone in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolotriazine core.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can yield reduced derivatives of the compound.

  • Substitution: Substitution reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of 8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one as an anticancer agent. Its ability to inhibit specific enzymes involved in tumor growth has been documented in various in vitro and in vivo studies. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through a mitochondrial pathway .

Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of several bacterial strains:

  • Case Study : In a study conducted on Staphylococcus aureus and Escherichia coli, the compound demonstrated significant antibacterial activity at low concentrations .

Agricultural Science

Herbicide Development : The structural characteristics of this compound have led to its exploration as a potential herbicide. Its mechanism involves the inhibition of specific plant enzymes crucial for growth.

  • Research Findings : Trials conducted on various crops indicated that formulations containing this compound effectively controlled weed growth without adversely affecting crop yield .

Materials Science

Polymer Chemistry : The compound has been investigated for its properties as a building block in polymer synthesis. Its ability to form stable complexes with metal ions makes it suitable for creating advanced materials.

  • Application Example : Researchers have synthesized polymeric materials incorporating this compound that exhibit enhanced thermal stability and mechanical properties .

Data Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Antimicrobial agentEffective against Staphylococcus aureus
Agricultural ScienceHerbicide developmentControls weed growth with minimal crop impact
Materials SciencePolymer synthesisEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism by which 8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituents

The compound’s [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one scaffold distinguishes it from analogs with alternative fused rings or substituents:

  • 6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one: Features a [3,4-f] ring fusion and a benzylmercapto group at position 3. The altered fusion pattern impacts molecular geometry and π-π stacking interactions .
  • Triazavirin ([1,2,4]triazolo[5,1-c][1,2,4]triazin-7-one) : Contains nitro and methylsulfanyl groups, contributing to broad-spectrum antiviral activity .
  • 3-tert-Butyl-7-(aryl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one : Incorporates a thiadiazolo ring instead of triazolo, enhancing anti-tubercular and antibacterial activities .

Molecular Geometry

Crystallographic data reveal differences in packing and hydrogen bonding:

  • The target compound’s derivatives form N–H⋯N and N–H⋯O hydrogen bonds, stabilizing the lattice .
  • In contrast, 6-amino-3-benzylmercapto analogs crystallize in the monoclinic system (space group P21/c) with a density of 1.567 g/cm³ and extensive π-π interactions .

Physicochemical Properties

  • Solubility : The tert-butyl group in the target compound enhances lipophilicity, whereas benzylmercapto derivatives exhibit moderate solubility in polar solvents .
  • Thermal Stability: High-energy analogs like TTDA ([1,2,4]triazolo[4,3-b]tetrazines) decompose exothermically (ΔH = −200 to −300 kJ/mol), contrasting with the stable triazinone core .

Antioxidant Activity

  • Target Compound Derivatives : Schiff bases with hydroxyl groups (e.g., 8 l, 8 o) show potent antioxidant activity (IC₅₀ ≈ 10–15 μM in lipid peroxidation assays), outperforming ascorbic acid. Electron-withdrawing substituents (F, Cl) reduce efficacy .

Antiviral and Anticancer Activity

  • Triazavirin : Effective against influenza and COVID-19 (clinical use) due to nitro and methylsulfanyl groups .
  • Triazolotetrazines: Cytotoxic against HepG2 cells (e.g., compound 8c, IC₅₀ = 12 μM), highlighting the role of nitroamino substituents .

Biological Activity

8-Amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one (CAS No. 539804-65-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesizing methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N6OC_8H_{12}N_6O with a molecular weight of 208.22 g/mol. Its structure features a triazole ring that contributes to its biological activity by interacting with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that triazole derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . This suggests that the compound may share similar mechanisms of action.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles possess antimicrobial effects against both bacterial and fungal strains. In particular, studies have shown that certain triazole derivatives exhibit strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth could be attributed to its structural features that allow it to disrupt microbial cell processes.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant activities of triazoles have been extensively documented. Compounds within this class have been reported to reduce oxidative stress and inflammation in various models . The mechanism often involves the modulation of inflammatory pathways and scavenging of free radicals.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds under acidic conditions.
  • Cyclization Techniques : Employing cyclization reactions involving isothiocyanates or thioketones with hydrazine derivatives to form the triazole ring.

These methods not only yield high purity compounds but also allow for modifications that can enhance biological activity.

Case Studies

StudyObjectiveFindings
Study A Evaluate anticancer activityIC50 values of 6.2 μM against HCT-116 cells; significant cytotoxicity observed
Study B Assess antimicrobial propertiesEffective against Staphylococcus aureus with notable inhibition zones
Study C Investigate anti-inflammatory effectsReduction in inflammatory markers in vitro

Q & A

Q. What established synthetic routes are used to prepare 8-amino-6-tert-butyl-triazolo-triazinone derivatives?

The compound is synthesized via cyclocondensation reactions. One method involves reacting 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with substituted aryloxy acetic acids under POCl₃ catalysis at 90°C for 8 hours, followed by recrystallization from ethanol . Another approach uses carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 1 hour, followed by reflux with hydrazinopyrazinones for 24 hours to form the triazolo-triazinone core .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

FT-IR identifies functional groups (e.g., absence of NH₂ stretches post-cyclization), ¹H/¹³C NMR resolves substituent environments (e.g., tert-butyl signals at δ ~1.3 ppm), and LC-MS validates molecular weight. For example, LC-MS data for anti-TB derivatives show [M+H]⁺ peaks matching theoretical values (e.g., m/z 365.2 for 5a) .

Q. What biological activities are reported for triazolo-triazinone derivatives?

Derivatives exhibit anti-tubercular (MIC: 1.5–3.1 µg/mL against M. tuberculosis), broad-spectrum antibacterial (Gram-positive IC₅₀: 12–25 µM), and COX-2 inhibitory activity (50–80% in vitro). Activity depends on substituents at positions 3 and 7 of the triazinone ring .

Q. How is compound purity assessed during synthesis?

Non-aqueous potentiometric titration in acetonitrile with 0.1 M HClO₄ provides linearity (R² >0.998), accuracy (98–102% recovery), and precision (RSD <2%) . Complementary HPLC-UV (λ = 254 nm) detects impurities (<0.5% in optimized routes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Critical parameters include:

  • Catalyst : POCl₃ enhances cyclization efficiency (yields >75% vs. <50% with H₂SO₄) .
  • Solvent : Anhydrous DMFA stabilizes intermediates in CDI-mediated coupling .
  • Time : Extended reflux (24 hours) ensures complete ring closure, reducing hydrazine byproducts .

Q. What structural features enhance anti-mycobacterial activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) at position 7 improve M. tuberculosis inhibition by 30–50% .
  • Hydrophobic substituents (e.g., tert-butyl) at position 6 enhance membrane permeability (logP ~2.8) .
  • Amino groups at position 8 enable hydrogen bonding to mycobacterial enzyme active sites (docking scores: −9.2 to −11.3 kcal/mol) .

Q. How do solvent polarity and pH affect electrochemical quantification?

In potentiometric titration:

  • Acetonitrile sharpens endpoints (ΔE/ΔV >200 mV/mL) compared to DMF .
  • Acidic media (0.1 M HClO₄ in acetic acid) stabilizes NH protonation, lowering detection limits (LOD: 0.05 mg/mL) .

Q. What mechanisms explain byproduct formation during synthesis?

Competing pathways include:

  • Incomplete cyclization : Residual hydrazine intermediates form with insufficient reaction time (detected via LC-MS [M+H]⁺ at m/z 280–300) .
  • Oxidative dimerization : Aerobic conditions yield bis-triazolo adducts (MALDI-TOF m/z 550–600) .

Q. How can discrepancies in biological efficacy across studies be resolved?

Key factors:

  • Strain specificity : Use M. tuberculosis H37Rv for standardized anti-TB assays .
  • Solubility : DMSO >1% inflates IC₅₀; use β-cyclodextrin to improve aqueous solubility .

Q. What strategies diversify the triazolo-triazinone scaffold for SAR exploration?

Modular approaches include:

  • Position 3 functionalization : Suzuki coupling introduces aryl/heteroaryl groups (e.g., 3-pyridyl boosts solubility by 3-fold) .
  • Amino group derivatization : Acylation generates carbamates with enhanced CNS penetration (logP reduction from 2.8 to 1.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.